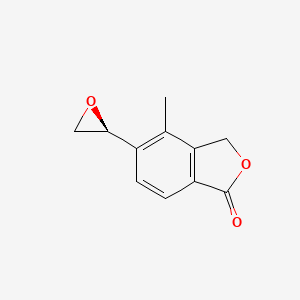

(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

Description

Properties

IUPAC Name |

4-methyl-5-[(2R)-oxiran-2-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-7(10-5-13-10)2-3-8-9(6)4-14-11(8)12/h2-3,10H,4-5H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLAZVRXBCSLAI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1COC2=O)C3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1COC2=O)[C@@H]3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801217313 | |

| Record name | 4-Methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801217313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255206-70-2 | |

| Record name | 4-Methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255206-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801217313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, with the CAS number 1255206-70-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 190.20 g/mol

- CAS Number : 1255206-70-2

Biological Activity Overview

The compound has shown promising biological activities, particularly in the context of cancer research. Its structure suggests potential interactions with cellular targets that could inhibit tumor growth.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes findings from recent research:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 - 33 | Inhibition of tubulin polymerization |

| MDA-MB-231 (Triple-negative breast cancer) | 23 - 33 | Interaction at colchicine-binding site on tubulin |

| A549 (Lung cancer) | Not specified | Induction of apoptosis |

The primary mechanism through which this compound exerts its antiproliferative effects appears to be through the destabilization of microtubules. This leads to cell cycle arrest and apoptosis in sensitive cancer cell lines:

- Tubulin Binding : The compound interacts with the colchicine-binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization.

- Cell Cycle Arrest : Flow cytometry studies have demonstrated that treatment with this compound results in G2/M phase arrest in MCF-7 cells.

- Apoptosis Induction : Confocal microscopy has shown morphological changes indicative of apoptosis following treatment.

Study 1: Antiproliferative Effects in MCF-7 Cells

A study published in Molecules examined the effects of various derivatives of isobenzofuranones, including this compound, on MCF-7 cells. The compound exhibited significant antiproliferative activity with an IC50 value comparable to known antitumor agents like combretastatin A4 (CA4). The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Study 2: Comparison with Other Compounds

In another investigation, this compound was compared to other structurally related compounds. It was found to have superior activity against MDA-MB-231 cells, suggesting that modifications to its structure could enhance its efficacy and selectivity against various cancer types .

Scientific Research Applications

Synthetic Intermediates

(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one serves as an important intermediate in the synthesis of various complex organic molecules. It has been utilized in the preparation of spirocyclic compounds, which are relevant in medicinal chemistry due to their biological activities. For instance, it has been involved in reactions leading to the formation of diazaspiro compounds, showcasing its utility in constructing multi-cyclic frameworks .

Pharmaceutical Development

The compound's structural characteristics make it a candidate for drug development. Its derivatives have shown potential as anti-cancer agents and have been studied for their effects on various cancer cell lines. The oxirane functionality is particularly interesting as it can participate in nucleophilic reactions that may enhance biological activity .

Material Science

In material science, this compound has been explored for its potential use in developing polymers and coatings with unique properties. The incorporation of oxirane rings can improve the thermal stability and mechanical strength of polymeric materials .

Case Study 1: Synthesis of Spirocyclic Compounds

A notable study demonstrated the use of this compound in synthesizing spirocyclic compounds through a multi-step reaction involving triethylamine and ethanol as solvents. The reaction conditions were optimized to yield high purity products suitable for further biological testing .

| Compound | Yield | Reaction Conditions |

|---|---|---|

| Spiro compound derived from (R) | 85% | Reflux in ethanol for 40 hours |

Case Study 2: Anti-Cancer Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxicity against specific cancer cell lines. A series of analogs were synthesized and evaluated for their ability to inhibit cell proliferation, with some showing IC50 values in the low micromolar range, indicating potent activity .

| Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| Oxirane derivative A | 5.0 | HeLa |

| Oxirane derivative B | 8.7 | MCF7 |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and biological activities of (R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one and related phthalides:

Key Observations:

- Epoxide vs. Methoxy Groups : The epoxy group in the target compound may confer unique reactivity (e.g., ring-opening reactions) compared to 5-methoxy derivatives, which are associated with phytotoxicity .

- Benzylidene Derivatives : (Z)-3-benzylidene analogs exhibit exceptional antioxidant and antiplatelet activities, suggesting that substituents at position 3 significantly enhance bioactivity .

- Halogenated Derivatives : Chloro- or bromo-substituted phthalides (e.g., 3-(4-chlorobenzylidene) or 5-bromoacetyl analogs) are often intermediates in drug synthesis, highlighting the role of halogens in modulating electronic properties .

Antioxidant Activity:

- (Z)-3-Benzylidene derivatives (28f, 28k): These compounds demonstrate radical scavenging activity in DPPH assays, outperforming ascorbic acid by 8–10-fold .

Antiplatelet Activity:

- Brominated phthalides: notes brominated derivatives with antiplatelet effects. The target compound’s epoxide may mimic bromine’s electrophilic properties, but direct data are lacking.

Phytotoxicity:

- 5-Methoxyisobenzofuran-1(3H)-one : Exhibits phytotoxicity by inhibiting photosynthetic electron transport, a property linked to methoxy substitution . The target compound’s methyl and epoxide groups may alter its phytotoxic profile.

Pharmacological and Industrial Relevance

- Availability : The (R)-enantiomer of the target compound is listed as discontinued by CymitQuimica , whereas (S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is commercially available . This disparity highlights challenges in accessing enantiopure epoxide-containing phthalides.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are critical for characterizing (R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm proton and carbon environments, focusing on the oxirane and isobenzofuranone moieties. For example, NMR can resolve methyl (δ ~1.5–2.0 ppm) and oxirane protons (δ ~3.0–4.0 ppm) .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., lactone C=O stretch ~1730–1760 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via HREIMS (e.g., [M+H] with <5 ppm error) .

- X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for visualization to resolve stereochemistry. Deposit data in CCDC (e.g., CCDC 1505246) for validation .

Q. How is the absolute configuration of the oxirane moiety determined in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Refine the structure using SHELXL to assign the (R)-configuration. Anomalous dispersion effects (e.g., Cu-Kα radiation) enhance chiral center resolution .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (DFT) for stereochemical validation .

Advanced Research Questions

Q. How can Pd-catalyzed reactions be optimized for synthesizing this compound derivatives?

- Methodological Answer :

- Catalyst Selection : Use Pd(hfacac) for improved stability in acetonitrile. Monitor reaction progress via TLC to minimize over-oxidation .

- Reaction Conditions : Optimize temperature (70–100°C) and solvent polarity (e.g., THF for sterically hindered substrates). For epoxidation, use ADBX reagents with controlled stoichiometry (1:1.2 substrate:reagent ratio) .

- Yield Improvement : Employ column chromatography (hexane:ethyl acetate, 2:1 v/v) for purification. Avoid prolonged heating to prevent racemization .

Q. What strategies resolve discrepancies in biological activity data among isobenzofuran-1(3H)-one derivatives?

- Methodological Answer :

- Assay Standardization : Normalize tyrosinase inhibition assays (e.g., mushroom tyrosinase vs. human recombinant enzyme) and control pH (6.8–7.4) to reduce variability .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the oxirane ring enhance inhibitory activity) using IC values from dose-response curves .

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., tyrosinase active site), validating with mutagenesis studies .

Q. How can racemization during synthesis of chiral isobenzofuran-1(3H)-ones be minimized?

- Methodological Answer :

- Low-Temperature Reactions : Conduct reactions at ≤25°C to reduce thermal epimerization .

- Chiral Auxiliaries : Introduce tert-butylsulfinamide groups to stabilize intermediates, followed by acid hydrolysis .

- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers in racemic mixtures .

Q. What computational tools validate hydrogen-bonding networks in the crystal lattice of this compound?

- Methodological Answer :

- Mercury Software : Analyze intermolecular interactions (e.g., C–H⋯O bonds) using Hirshfeld surfaces .

- Density Functional Theory (DFT) : Calculate lattice energies (e.g., at B3LYP/6-31G* level) to confirm stability trends observed experimentally .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with NMR-based stereochemical assignments?

- Methodological Answer :

- Dynamic Effects in Solution : Conformational flexibility (e.g., oxirane ring puckering) may average NMR signals, whereas SCXRD captures static structures. Use variable-temperature NMR to detect such effects .

- Solvent Artifacts : Polar solvents (e.g., DMSO) can induce proton exchange. Compare data in CDCl vs. DMSO-d .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.